BnO-PEG8-CH2CH2NH2
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Overview
Description
BnO-PEG8-CH2CH2NH2, also known as benzyl-polyethylene glycol-8-ethylenediamine, is a heterobifunctional polyethylene glycol compound. It consists of a benzyl group, an eight-unit polyethylene glycol chain, and an ethylenediamine moiety. This compound is widely used in various fields due to its unique properties, such as water solubility, biocompatibility, and the ability to form stable conjugates with other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BnO-PEG8-CH2CH2NH2 typically involves the following steps:
Protection of the amine group: The ethylenediamine is first protected to prevent unwanted reactions.
Polyethylene glycol chain attachment: The protected ethylenediamine is then reacted with polyethylene glycol (PEG) to form the PEG chain.
Benzyl group attachment: Finally, the benzyl group is introduced to the PEG chain through a nucleophilic substitution reaction.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process includes:
Batch or continuous flow reactors: These reactors allow precise control over reaction conditions, such as temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques like column chromatography or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: BnO-PEG8-CH2CH2NH2 undergoes various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The amine group can be reduced to form primary amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as thiols or amines are used in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Primary amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
BnO-PEG8-CH2CH2NH2 has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to enhance their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and biodistribution of therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials, such as hydrogels and nanomaterials.
Mechanism of Action
The mechanism of action of BnO-PEG8-CH2CH2NH2 involves its ability to form stable conjugates with other molecules through its functional groups. The benzyl group provides hydrophobic interactions, while the polyethylene glycol chain imparts water solubility and biocompatibility. The ethylenediamine moiety allows for further functionalization and conjugation with other molecules, enhancing the compound’s versatility in various applications .
Comparison with Similar Compounds
- Benzyl-polyethylene glycol-9-ethylenediamine (BnO-PEG9-CH2CH2NH2)
- Benzyl-polyethylene glycol-7-ethylenediamine (BnO-PEG7-CH2CH2NH2)
Comparison: BnO-PEG8-CH2CH2NH2 is unique due to its specific chain length and functional groups, which provide a balance between hydrophobicity and hydrophilicity. Compared to BnO-PEG9-CH2CH2NH2 and BnO-PEG7-CH2CH2NH2, this compound offers optimal solubility and stability for various applications, making it a preferred choice in many research and industrial settings .
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H45NO9/c26-6-7-27-8-9-28-10-11-29-12-13-30-14-15-31-16-17-32-18-19-33-20-21-34-22-23-35-24-25-4-2-1-3-5-25/h1-5H,6-24,26H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFJEMCZSIYOES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCOCCOCCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H45NO9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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